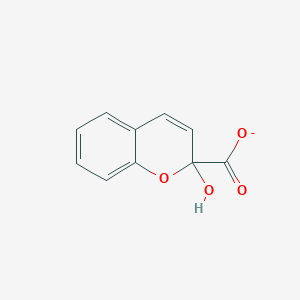

2-Hydroxychromene-2-carboxylate

Descripción

Propiedades

Fórmula molecular |

C10H7O4- |

|---|---|

Peso molecular |

191.16 g/mol |

Nombre IUPAC |

2-hydroxychromene-2-carboxylate |

InChI |

InChI=1S/C10H8O4/c11-9(12)10(13)6-5-7-3-1-2-4-8(7)14-10/h1-6,13H,(H,11,12)/p-1 |

Clave InChI |

LGYIZQLNYONEFJ-UHFFFAOYSA-M |

SMILES |

C1=CC=C2C(=C1)C=CC(O2)(C(=O)[O-])O |

SMILES canónico |

C1=CC=C2C(=C1)C=CC(O2)(C(=O)[O-])O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Functional Differences

2-Hydroxychromene-2-carboxylate shares a chromene core with other derivatives but differs in substituent groups, which dictate enzymatic specificity and metabolic roles. Key compounds include:

| Compound Name | Molecular Formula | Substituents | Enzymatic Activity by HCCAI | Role in Pathway |

|---|---|---|---|---|

| This compound | C₁₀H₇O₄ | 2-hydroxy, 2-carboxylate | Yes | Naphthalene degradation |

| 2-Hydroxybenzo[g]chromene-2-carboxylate | C₁₅H₉O₄ | Benzo-fused ring | Yes | Anthracene degradation |

| 2,5-Dihydroxychromene-2-carboxylate | C₁₀H₇O₅ | 2,5-dihydroxy | Yes (lower activity) | Experimental substrate |

| 6-Methoxy-2-oxo-2H-chromene-3-carboxylate | C₁₁H₈O₅ | 6-methoxy, 3-carboxylate | No | Synthetic derivative |

Key Observations :

- Substrate Specificity : HCCAI primarily acts on this compound and its benzo-fused analog, 2-hydroxybenzo[g]chromene-2-carboxylate, which is involved in anthracene degradation .

- Synthetic Derivatives : Compounds like 6-methoxy-2-oxo-2H-chromene-3-carboxylate (CAS 35924-44-8) are synthetic and lack biological activity in natural degradation pathways .

- Dihydroxy Derivatives : 2,5- and 2,6-dihydroxychromene-2-carboxylate are converted by HCCAI but at reduced efficiency, suggesting steric or electronic effects from additional hydroxyl groups .

Enzymatic and Mechanistic Insights

- GSH Dependency : HCCAI requires glutathione for activation, a feature shared with prokaryotic disulfide-bond-forming oxidoreductases (DsbA) but absent in most isomerases .

- Structural Classification : HCCAI is a structural isomerase (EC 5.99.1.4), distinct from stereoisomerases like topoisomerases. It shares a conserved DsbA-like domain with human Kappa-class glutathione transferases, hinting at evolutionary divergence from a common ancestor .

- Kinetic Variability : The enzyme from Pseudomonas testosteroni A3 shows higher activity at alkaline pH (pH 9.0), whereas homologs in Bordetella trematum and Mycobacterium vanbaalenii exhibit 58–62% sequence identity but uncharacterized kinetic profiles .

Ecological and Biotechnological Relevance

- Bioremediation: this compound is pivotal in PAH degradation. Mutant strains lacking HCCAI (e.g., Sphingomonas yanoikuyae EK504) show impaired anthracene mineralization, underscoring its irreplaceable role .

- Gene Diversity: Metagenomic studies reveal HCCAI homologs in diverse microbial communities, including Ralstonia solanacearum in coniferous soils, highlighting its ecological ubiquity .

Research Findings and Implications

Anthracene Degradation: HCCAI converts 2-hydroxybenzo[g]chromene-2-carboxylate during anthracene metabolism, enabling Sphingomonas yanoikuyae B1 to thrive in contaminated environments .

Synthetic Derivatives: Non-natural chromene carboxylates (e.g., 2,6-dichlorobenzyl 2-oxo-2H-chromene-3-carboxylate) lack biodegradation utility but are explored in medicinal chemistry for their photophysical properties .

Métodos De Preparación

Bacterial Strain Selection and Culture Conditions

Strains such as Pseudomonas sp. TA-2 are cultivated in mineral salt media supplemented with naphthalene or naphthalenesulfonate as the sole carbon source. Optimal growth occurs at 30°C with agitation (150–200 rpm), yielding cell densities sufficient for enzyme extraction after 24–48 hours. The use of naphthalene induces the expression of dioxygenases and isomerases required for HCCA synthesis.

Extraction and Isolation

Cell-free extracts are prepared via ultrasonic disruption followed by centrifugation (15,000 × g, 30 minutes). HCCA is isolated using ion-exchange chromatography, with anion-exchange resins such as DEAE-Toyopearl 650M effectively separating HCCA from other metabolites. Final purification employs gel filtration (Sephadex G-75) and hydroxyapatite chromatography, achieving >95% purity.

Enzymatic Synthesis via 2-Hydroxychromene-2-carboxylate Isomerase

The enzyme this compound isomerase (HCCA isomerase) catalyzes the reversible isomerization of HCCA and trans-o-hydroxybenzylidene pyruvic acid (tHBPA). This glutathione (GSH)-dependent reaction is central to HCCA preparation in vitro.

Enzyme Activation and Assay Conditions

HCCA isomerase requires activation with 2.5 mM GSH in Tris-HCl buffer (pH 7.4) at 10°C for 1–3 hours. Activity assays are conducted at 30°C in bicine buffer (pH 8.1) containing 0.2 mM HCCA, 2.5 mM GSH, and auxiliary enzymes such as tHBPA hydratase-aldolase to drive the reaction toward salicylaldehyde formation. The kinetic parameters of the enzyme are summarized in Table 1.

Table 1: Kinetic Parameters of HCCA Isomerase

Structural Insights and Catalytic Mechanism

The crystal structure of HCCA isomerase (1.7 Å resolution) reveals a homodimeric architecture with a GSH-binding pocket adjacent to the substrate site. GSH forms a covalent thioether intermediate with C7 of HCCA, facilitating proton transfer and isomerization. The enzyme’s dependence on GSH is absolute, as activity is undetectable in its absence.

In Vitro Enzymatic Preparation and Purification

Large-scale HCCA production requires multi-step purification of HCCA isomerase from bacterial lysates. Key steps are outlined in Table 2.

Table 2: Purification Protocol for HCCA Isomerase from Pseudomonas sp. TA-2

| Step | Conditions | Yield (%) | Purity (Fold) |

|---|---|---|---|

| Cell Disruption | Ultrasonication, 20 kHz, 5 cycles | 100 | 1 |

| DEAE-Toyopearl 650M | 0–0.3 M NaCl gradient, pH 7.4 | 78 | 4.2 |

| Sephadex G-75 | 0.2 M NaCl in Tris-HCl, pH 7.4 | 65 | 8.7 |

| Hydroxyapatite | 1–300 mM phosphate gradient, pH 7.2 | 52 | 12.4 |

| Mono Q HR 5/5 | 0–0.3 M NaCl gradient, pH 7.4 | 41 | 15.8 |

Comparative Analysis of Preparation Methods

Microbial vs. Enzymatic Synthesis

Microbial fermentation offers scalability but requires prolonged culture times and complex downstream processing. Enzymatic synthesis provides higher specificity and avoids side products but demands purified enzyme and GSH cofactors.

Q & A

Basic Research Questions

Q. What is the enzymatic role of 2-hydroxychromene-2-carboxylate isomerase (2HCCAI) in bacterial degradation pathways?

- Answer : 2HCCAI catalyzes the isomerization of this compound (2HCCA) to (3E)-4-(2-hydroxyphenyl)-2-oxobut-3-enoate, a critical step in the degradation of polycyclic aromatic hydrocarbons (PAHs) like naphthalene and anthracene. This enzyme is essential in bacterial pathways for converting toxic intermediates into substrates for further catabolism. For example, Pseudomonas testosteroni A3 utilizes 2HCCAI to metabolize naphthalenesulfonates, enabling ecological detoxification .

- Methodology : Activity assays involve cell-free bacterial lysates, glutathione activation, and HPLC to monitor substrate conversion .

Q. What experimental conditions optimize 2HCCAI activity?

- Answer : 2HCCAI requires preincubation with thiols (e.g., glutathione, dithiothreitol) at alkaline pH (8.0–9.0) for maximal activity. Metal ions (e.g., Mg²⁺, Fe²⁺) or EDTA do not significantly affect catalysis, indicating a non-metalloenzyme mechanism .

- Methodology : Enzyme activation is tested via spectrophotometric assays under varying pH and cofactor conditions .

Q. How is 2HCCAI purified from bacterial sources?

- Answer : A standard protocol includes:

Cell disruption and centrifugation to obtain cell-free extracts.

Ammonium sulfate precipitation (30–60% saturation).

Ion-exchange chromatography (e.g., DEAE-Sepharose).

Gel filtration for final purification.

Purified enzyme from Pseudomonas testosteroni A3 shows specificity for 2HCCA and structurally related substrates like 2-hydroxybenzo[g]chromene-2-carboxylate .

- Table 1 : Purification Steps and Yield

| Step | Total Protein (mg) | Activity (U/mg) | Purification (fold) |

|---|---|---|---|

| Crude Extract | 150 | 0.8 | 1 |

| Ammonium Sulfate | 45 | 2.5 | 3.1 |

| DEAE-Sepharose | 12 | 9.6 | 12 |

| Gel Filtration | 3 | 28.4 | 35.5 |

Advanced Research Questions

Q. What structural features link 2HCCAI to glutathione transferases (GSTs)?

- Answer : Bioinformatics analyses reveal homology between 2HCCAI and the human Kappa-class GSTs, particularly in the thioredoxin fold and active-site architecture. This suggests convergent evolution or horizontal gene transfer from prokaryotic isomerases to eukaryotic GSTs .

- Methodology : Homology modeling (e.g., SWISS-MODEL) and sequence alignment tools (BLAST, CLUSTAL Omega) identify conserved motifs .

Q. How do genetic studies elucidate the evolution of 2HCCAI in PAH degradation pathways?

- Answer : The nah operon in Pseudomonas spp. encodes 2HCCAI alongside dioxygenases and aldolases. Comparative genomics shows conserved gene clusters across PAH-degrading bacteria, with horizontal transfer facilitating ecological adaptation .

- Methodology : Plasmid sequencing (e.g., NAH7 plasmid) and phylogenetic analysis of nah genes .

Q. What reaction mechanisms are proposed for 2HCCAI?

- Answer : A base-catalyzed enol-keto tautomerization is hypothesized, where a conserved cysteine residue (activated by glutathione) abstracts a proton from 2HCCA, forming an enolate intermediate that rearranges to the product .

- Methodology : Kinetic isotope effects (KIEs) and site-directed mutagenesis of active-site residues validate mechanistic steps .

Q. How does 2HCCAI integrate into broader metabolic networks?

- Answer : 2HCCAI operates within the nah-encoded pathway:

Naphthalene → cis-dihydrodiol (via dioxygenase).

→ 1,2-dihydroxynaphthalene → 2HCCA (via extradiol dioxygenase).

2HCCA → (3E)-4-(2-hydroxyphenyl)-2-oxobut-3-enoate (via 2HCCAI).

Subsequent steps involve aldolases and dehydrogenases to generate tricarboxylic acid (TCA) cycle intermediates .

Data Contradictions and Gaps

- Toxicity Data : While notes insufficient toxicity data for this compound derivatives, ecological studies emphasize its role in biodegradation without acute toxicity reports .

- Structural Resolution : Despite homology predictions, no crystal structure of 2HCCAI is available, limiting mechanistic insights.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.